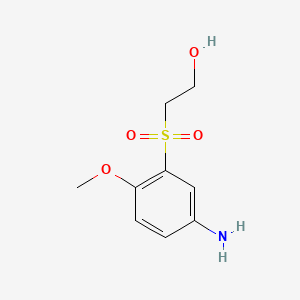
2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol is an organic compound with the molecular formula C14H22N2O4S This compound features a benzene ring substituted with an amino group, a methoxy group, and a sulfonyl group, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and subsequent neutralization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amino and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxybenzenesulfonyl chloride: Similar structure but with a chloride group instead of an ethan-1-ol moiety.
5-Amino-2-methoxybenzene-1-sulfonyl fluoride: Contains a fluoride group instead of ethan-1-ol.
Uniqueness
2-(5-Amino-2-methoxybenzene-1-sulfonyl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethan-1-ol functionality is required.
Properties
CAS No. |
22094-96-8 |
|---|---|
Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(5-amino-2-methoxyphenyl)sulfonylethanol |
InChI |
InChI=1S/C9H13NO4S/c1-14-8-3-2-7(10)6-9(8)15(12,13)5-4-11/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
PPZPNXZSZRZLJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















